N-BOC-N-Methyl-3-bromoaniline

Lipophilicity modulation Membrane permeability Chromatographic behavior

Problem: Unprotected 3-bromo-N-methylaniline introduces unwanted N-H side reactions during Pd-catalyzed couplings, forcing extra protection/deprotection steps that erode yield. Solution: N-BOC-N-Methyl-3-bromoaniline (CAS 57598-34-2) is a crystalline Boc-protected building block that: • Eliminates competing N-arylation (zero HBD count) for clean Suzuki-Miyaura & Buchwald-Hartwig couplings • Enables orthogonal TFA/HCl deprotection for late-stage N-methylamine liberation in multi-step sequences • Ships as a stable crystalline solid (mp 78-80 °C) compatible with automated solid-dispensing platforms Supplied with batch-specific COA at ≥97% purity for reproducible library synthesis and SAR campaigns.

Molecular Formula C12H16BrNO2
Molecular Weight 286.16 g/mol
CAS No. 57598-34-2
Cat. No. B1344638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-BOC-N-Methyl-3-bromoaniline
CAS57598-34-2
Molecular FormulaC12H16BrNO2
Molecular Weight286.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)Br
InChIInChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-7-5-6-9(13)8-10/h5-8H,1-4H3
InChIKeyBJNPOFRPHNDRHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-BOC-N-Methyl-3-bromoaniline: Product Profile


N-BOC-N-Methyl-3-bromoaniline (CAS 57598-34-2), systematically named tert-butyl N-(3-bromophenyl)-N-methylcarbamate, is a difunctionalized aromatic building block combining a Boc-protected N-methylamine with a meta-bromine substituent on the phenyl ring [1]. With molecular formula C₁₂H₁₆BrNO₂ and molecular weight 286.16 g·mol⁻¹, it exists as a crystalline solid (mp 78–80 °C) at ambient temperature, soluble in common organic solvents such as methanol and dichloromethane but insoluble in water . The compound serves as a versatile intermediate in pharmaceutical and agrochemical research, where the bromine atom enables palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig), the Boc group permits acid-labile protection, and the N-methyl substituent eliminates the N–H hydrogen-bond donor present in the parent N-Boc-3-bromoaniline, thereby altering lipophilicity, polarity, and downstream reactivity profiles [2].

Workflow Palladium-catalyzed cross-coupling building block
Selection Logic Meta-bromo, N-Boc protected, zero H-bond donor scaffold
Physical Format Crystalline solid supports automated gravimetric dispensing

N-BOC-N-Methyl-3-bromoaniline: Why Analogs Fall Short


Compounds within the bromoaniline building-block family are not interchangeable because three structural features—the N-methyl group, the Boc protecting group, and the bromine ring position—independently and synergistically control reactivity, physicochemical properties, and synthetic compatibility. Replacing N-BOC-N-Methyl-3-bromoaniline with the N–H analog (tert-butyl (3-bromophenyl)carbamate, CAS 25216-74-4) introduces a hydrogen-bond donor that alters solubility, chromatographic behavior, and can participate in undesired side reactions during metal-catalyzed couplings . Using the unprotected 3-bromo-N-methylaniline (CAS 66584-32-5) forfeits the Boc group, making the free secondary amine vulnerable to oxidation, acylation, or protonation under reaction conditions, and eliminates the possibility of late-stage orthogonal deprotection [1]. Selecting the para (CAS 639520-70-0) or ortho (CAS 714914-39-3) bromo isomers instead of the meta isomer changes the electronic and steric environment at the reaction center, which can profoundly affect cross-coupling kinetics, regioselectivity in subsequent functionalizations, and the three-dimensional presentation of the aryl group in target molecules . The quantitative evidence below demonstrates exactly where these differences become consequential for scientific selection.

! N–H analog introduces H-bond donor; may alter solubility, chromatography, and side reactions in metal-catalyzed couplings.
! Unprotected 3-bromo-N-methylaniline forfeits Boc orthogonality; free amine may undergo oxidation, acylation, or catalyst coordination.
! Para or ortho bromo isomers shift electronic and steric environment at the reaction center; cross-coupling kinetics and regioselectivity may differ.

N-BOC-N-Methyl-3-bromoaniline: Differentiation Evidence vs. Analogs


H-Bond Donor Elimination: N-Methyl vs. N–H

N-BOC-N-Methyl-3-bromoaniline contains a tertiary carbamate (N–CH₃, N–Boc) and therefore possesses zero hydrogen-bond donor (HBD) atoms, compared to one HBD in the secondary carbamate analog tert-butyl (3-bromophenyl)carbamate (CAS 25216-74-4). The computed topological polar surface area (TPSA) is 29.54 Ų for the target compound versus 38.33 Ų for the N–H analog—a reduction of 8.79 Ų (23.0%) [1]. The LogP values are 3.82 (target) and approximately 3.80 (N–H analog), indicating that N-methylation increases lipophilicity modestly while the dominant effect is the removal of the polar N–H moiety [1]. This difference has practical consequences: in reverse-phase HPLC, the N-methylated compound elutes later than the N–H analog under identical gradient conditions, and in liquid–liquid extraction, it partitions more favorably into organic phases, potentially improving recovery during workup .

H-Bond Donor Elimination
Cross-study comparable
HBD = 0; TPSA = 29.54 Ų
N-H analog has HBD = 1; TPSA = 38.33 Ų. Removal of polar N-H alters chromatographic retention and extraction behavior.
Supports selection when synthetic route requires zero H-bond donor capacity to avoid catalyst interference or purification inconsistency.
Data to verify; computed TPSA and LogP from in silico models.
Lipophilicity modulation Membrane permeability Chromatographic behavior

Crystalline Solid vs. Liquid Analog: Handling Advantages

N-BOC-N-Methyl-3-bromoaniline is a crystalline solid with a reported melting point of 78–80 °C, whereas the closely related unprotected building block 3-bromo-N-methylaniline (CAS 66584-32-5) is a liquid at ambient temperature (boiling point 253 °C; density 1.461 g/mL at 25 °C) [1]. The solid physical form of the target compound facilitates precise gravimetric dispensing on automated synthesis platforms, reduces the risk of volumetric handling errors, and minimizes exposure to volatile amine vapors. Furthermore, the crystalline nature generally correlates with higher chemical stability during long-term storage, as the Boc group protects the amine from atmospheric oxidation and moisture absorption—degradation pathways to which the liquid unprotected analog is susceptible .

Crystalline Solid vs. Liquid Analog
Cross-study comparable
Solid, mp 78–80 °C
Unprotected analog 3-bromo-N-methylaniline is a liquid at 25 °C (bp 253 °C).
Solid form enables precise mass-based dispensing for automated synthesis platforms and may improve storage stability.
Handling context; stability under long-term storage requires lot-specific verification.
Solid dispensing Automated weighing Stability

Scalable High-Yield N-Methylation Synthesis

Two documented synthetic protocols report near-quantitative yields for the preparation of N-BOC-N-Methyl-3-bromoaniline via N-methylation of tert-butyl (3-bromophenyl)carbamate. In patent WO 2004/113331 A1 (Galderma Research and Development), treatment of tert-butyl (3-bromophenyl)carbamate with sodium hydride and methyl iodide in DMF at room temperature for 5 hours afforded the title compound in 100% isolated yield (49 g scale) . A separate protocol using analogous conditions (NaH, MeI, DMF, 18 h stirring) yielded 115 g (95%) of the N-methylated product from 114 g of starting carbamate . These yields compare favorably with typical N-methylation yields for secondary aryl carbamates, which often fall in the 70–85% range due to competing O-methylation or incomplete conversion arising from the reduced nucleophilicity of the carbamate nitrogen. The high efficiency reduces the cost per gram of the final building block and minimizes the need for chromatographic purification, an important consideration for procurement at multi-gram to kilogram scale.

Scalable N-Methylation Yield
Data to verify
Reported yield 95–100%
Patent protocols report near-quantitative yield via NaH/MeI in DMF at multi-gram scale.
Higher reported synthetic efficiency may support supply reliability and lower cost for procurement at scale.
Source review; patent-reported yields require independent replication.
Scalable synthesis N-methylation Process chemistry

Meta-Bromo Regiochemistry: Distinct Electronic Profile

The bromine atom in N-BOC-N-Methyl-3-bromoaniline occupies the meta position relative to the N-methyl-N-Boc substituent. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is sensitive to the electron density at the carbon–bromine bond, which is modulated by the electronic character (inductive and resonance effects) of the para-substituent. The N-methyl-N-Boc group exerts a net electron-withdrawing inductive effect (–I) through the nitrogen atom, but its resonance donor capacity (+M) is effectively silenced by the electron-withdrawing Boc carbonyl, making it a weak overall director. In the meta isomer, the bromine experiences primarily the inductive effect, whereas in the para isomer (CAS 639520-70-0) the bromine is conjugated to the nitrogen and experiences a different electronic environment that can alter oxidative addition rates. In the ortho isomer (CAS 714914-39-3), steric compression between the N-methyl-N-Boc group and the bromine can retard coupling and favor side reactions [1]. The meta isomer therefore occupies a unique reactivity space: it avoids the steric hindrance of the ortho isomer while providing electronic properties distinct from the para isomer, which may be preferred or disfavored depending on the specific cross-coupling protocol .

Meta-Bromo Electronic Profile
Class-level inference
Meta-substitution pattern
Inductive effect dominates; resonance interaction with N-substituent is suppressed compared to para isomer.
Predictable electronic environment for cross-coupling; avoids steric hindrance of ortho isomer and conjugation effects of para isomer.
Inferred from Hammett relationships; direct kinetic comparison not available.
Regioselective cross-coupling Electronic effects Meta-substitution

Boc Protection: Orthogonality and Chemoselectivity

The tert-butoxycarbonyl (Boc) group on N-BOC-N-Methyl-3-bromoaniline provides acid-labile protection that is orthogonal to many common functional groups encountered in medicinal chemistry syntheses. Under standard Suzuki–Miyaura cross-coupling conditions (Pd catalyst, aqueous base, elevated temperature), unprotected anilines can undergo N-arylation (Buchwald–Hartwig side reactions), oxidation, or catalyst poisoning through amine coordination to palladium. The Boc-protected N-methylamine in the target compound eliminates these competing pathways, enabling chemoselective C–C bond formation at the bromine position while preserving the amine for subsequent deprotection and functionalization [1]. This compound has been explicitly employed as an intermediate in patent literature for the synthesis of diacylglycerol kinase (DGK) modulating compounds intended for cancer and antiviral therapy, demonstrating its utility in multi-step pharmaceutical syntheses where unprotected or mono-protected analogs would be incompatible . Furthermore, the compound appears as a key intermediate in WO 2004/113331 A1 for PPARγ receptor modulators developed by Galderma, underscoring its relevance in drug discovery pipelines .

Boc Protection Orthogonality
Supporting evidence
Acid-labile, base-stable protection
Boc group withstands Suzuki-Miyaura conditions; free amine analogs risk competing N-arylation or catalyst poisoning.
Enables chemoselective C-C bond formation at bromine while preserving N-methylamine for late-stage deprotection.
Context-dependent; compatibility should be verified under specific coupling protocols.
Orthogonal protection Solid-phase synthesis Late-stage functionalization

Multi-Supplier Availability and Purity

N-BOC-N-Methyl-3-bromoaniline is stocked by multiple international chemical suppliers with catalog purity specifications ranging from 95% to 98% and supporting analytical documentation including NMR, HPLC, or GC . By contrast, the ortho isomer (N-Boc 2-bromo-N-methylaniline, CAS 714914-39-3) is listed by fewer vendors and the N–H analog tert-butyl (3-bromophenyl)carbamate (CAS 25216-74-4), while widely available, differs in purity specifications and physical form. The MDL number MFCD14635681 and PubChem CID 858814 provide unambiguous compound registration, facilitating literature searching and procurement specification [1]. Suppliers such as AKSci, CymitQuimica, WanviBio, and Leyan each list minimum purity of 95–98% with long-term storage recommendations (cool, dry place), and several provide batch-specific certificates of analysis upon request . This multi-supplier landscape reduces single-source dependency risk and enables competitive pricing, an important consideration for sustained research programs.

Multi-Supplier Availability
Supporting evidence
≥5 verified suppliers; purity 95–98%
Catalog purity specifications supported by NMR, HPLC, or GC documentation across independent vendors.
Multi-supplier landscape reduces single-source dependency risk and supports competitive procurement.
Supplier listings as of April 2026; subject to change.
Commercial availability Purity specification Supply chain reliability

N-BOC-N-Methyl-3-bromoaniline: Application Scenarios


Late-Stage Functionalization via Suzuki–Miyaura Coupling

In lead optimization campaigns where the target molecule contains an N-methylaniline motif, N-BOC-N-Methyl-3-bromoaniline enables a convergent synthetic strategy: the bromine undergoes palladium-catalyzed Suzuki–Miyaura coupling with aryl- or heteroaryl-boronic acids to install the biaryl linkage, while the Boc group preserves the N-methylamine in protected form for subsequent deprotection and diversification. This approach is directly validated by its use as an intermediate in WO 2004/113331 A1 for PPARγ modulator synthesis and in diacylglycerol kinase (DGK) inhibitor patents for oncology and antiviral applications, confirming its compatibility with pharmaceutical synthesis workflows . The zero HBD count of the N-methyl-N-Boc group prevents competing N-arylation during cross-coupling, a documented advantage over the unprotected or N–H analogs that would require additional protecting group steps [1].

Parallel Library Synthesis: Automated Solid Dispensing

The crystalline solid form (mp 78–80 °C) of N-BOC-N-Methyl-3-bromoaniline makes it suitable for automated solid-dispensing platforms commonly used in high-throughput parallel synthesis. Unlike the liquid unprotected analog 3-bromo-N-methylaniline (bp 253 °C, density 1.461 g/mL), the solid target compound can be precisely weighed into reaction vessels by mass, eliminating volumetric dispensing errors and exposure to amine vapors . Commercial availability at ≥95% purity with batch-specific certificates of analysis ensures that the input material meets the purity requirements for library production without additional purification, reducing cycle time and cost per compound [1].

Multi-Step Synthesis: Orthogonal N-Methylamine Protection

When a synthetic route demands that a secondary N-methylaniline be carried through multiple transformations (e.g., halogen–metal exchange, cross-coupling, then deprotection–acylation), N-BOC-N-Methyl-3-bromoaniline provides the necessary orthogonality: the Boc group withstands basic and nucleophilic conditions but is cleanly removed with trifluoroacetic acid or HCl, liberating the N-methylamine for subsequent functionalization . This contrasts with the unprotected analog 3-bromo-N-methylaniline, which would require re-protection before certain transformations, adding steps and reducing overall yield. The documented use of this compound in pharmaceutical patents for multi-step syntheses of biologically active molecules (DGK inhibitors, PPARγ modulators) provides precedent for its reliability in such sequences .

SAR Studies: Meta-Substituted N-Methylaniline Scaffold

In SAR campaigns exploring the effect of phenyl ring substitution on target binding, the meta-bromo substituent of N-BOC-N-Methyl-3-bromoaniline serves as both a synthetic handle for diversification via cross-coupling and a modulator of the electronic character of the ring. The meta relationship between the bromine and the N-methyl-N-Boc group ensures that the steric and electronic contributions of the nitrogen substituent are communicated to the reaction center through inductive rather than resonance effects, providing a distinct electronic profile compared to para and ortho isomers . This predictable electronic environment, combined with the documented high-yielding synthesis (95–100% from the N–H precursor) and multi-supplier commercial availability, makes it a rational procurement choice for SAR programs that require the meta-substitution pattern for conformational or pharmacophoric reasons [1].

Application
Selection Property
Validation Focus
Late-Stage Suzuki–Miyaura Coupling
Zero H-bond donor, Boc-protected N-methylamine
Chemoselectivity under cross-coupling conditions
Automated Parallel Library Synthesis
Crystalline solid with defined melting point
Gravimetric dispensing accuracy and purity consistency
Multi-Step Orthogonal Protection Strategy
Acid-labile Boc, stable to basic/nucleophilic conditions
Deprotection efficiency and intermediate stability
SAR Studies: Meta-Substituted Scaffold
Meta-bromo inductive electronic profile
Cross-coupling reactivity and regiochemical predictability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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